molecular formula C6H12N2O B8682404 Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine

Rel-(4aS,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine

Cat. No. B8682404
M. Wt: 128.17 g/mol
InChI Key: UMIZTIYZNFUATK-NTSWFWBYSA-N
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Patent
US05416096

Procedure details

7.2 g (33 mmol) of 8-benzyl-2-oxa-5,8-diazabicyclo-[4.3.0]nonane are hydrogenated in 400 ml of methanol with 2.5 g of palladium-on-active charcoal (10% of Pd) under 50 bar at 100° C. The catalyst is filtered off with suction, the filtrate is concentrated and the residue is distilled.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][CH:15]2[CH:10]([NH:11][CH2:12][CH2:13][O:14]2)[CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[CH:15]12[CH2:16][NH:8][CH2:9][CH:10]1[NH:11][CH2:12][CH2:13][O:14]2

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2NCCOC2C1
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
C12OCCNC2CNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05416096

Procedure details

7.2 g (33 mmol) of 8-benzyl-2-oxa-5,8-diazabicyclo-[4.3.0]nonane are hydrogenated in 400 ml of methanol with 2.5 g of palladium-on-active charcoal (10% of Pd) under 50 bar at 100° C. The catalyst is filtered off with suction, the filtrate is concentrated and the residue is distilled.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][CH:15]2[CH:10]([NH:11][CH2:12][CH2:13][O:14]2)[CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[CH:15]12[CH2:16][NH:8][CH2:9][CH:10]1[NH:11][CH2:12][CH2:13][O:14]2

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2NCCOC2C1
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
C12OCCNC2CNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05416096

Procedure details

7.2 g (33 mmol) of 8-benzyl-2-oxa-5,8-diazabicyclo-[4.3.0]nonane are hydrogenated in 400 ml of methanol with 2.5 g of palladium-on-active charcoal (10% of Pd) under 50 bar at 100° C. The catalyst is filtered off with suction, the filtrate is concentrated and the residue is distilled.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][CH:15]2[CH:10]([NH:11][CH2:12][CH2:13][O:14]2)[CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[CH:15]12[CH2:16][NH:8][CH2:9][CH:10]1[NH:11][CH2:12][CH2:13][O:14]2

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2NCCOC2C1
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
C12OCCNC2CNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05416096

Procedure details

7.2 g (33 mmol) of 8-benzyl-2-oxa-5,8-diazabicyclo-[4.3.0]nonane are hydrogenated in 400 ml of methanol with 2.5 g of palladium-on-active charcoal (10% of Pd) under 50 bar at 100° C. The catalyst is filtered off with suction, the filtrate is concentrated and the residue is distilled.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][CH:15]2[CH:10]([NH:11][CH2:12][CH2:13][O:14]2)[CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[CH:15]12[CH2:16][NH:8][CH2:9][CH:10]1[NH:11][CH2:12][CH2:13][O:14]2

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2NCCOC2C1
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Name
Quantity
2.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
C12OCCNC2CNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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